![molecular formula C19H23NO5S2 B2513177 propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate CAS No. 681813-71-8](/img/structure/B2513177.png)
propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
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Overview
Description
Propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate is a useful research compound. Its molecular formula is C19H23NO5S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Plant Chemical Defense
Background: This compound belongs to the diterpenoid class and plays a crucial role in plant chemical defense. Researchers have discovered that controlled hydroxylation of diterpenoids allows plants to defend themselves without causing autotoxicity . Autotoxicity refers to the harmful effects that a plant’s own metabolites can have on its growth and survival.
Mechanism:Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like tyrosinase .
Mode of Action
It’s known that compounds with similar structures, such as (z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (mhy773), inhibit tyrosinase, an enzyme crucial for melanin production . The compound interacts with the active site of tyrosinase, leading to its inhibition .
Biochemical Pathways
The compound likely affects the melanogenesis pathway, given its potential inhibitory effect on tyrosinase . Tyrosinase is a key enzyme in melanin synthesis, and its inhibition can lead to reduced melanin production .
Pharmacokinetics
The presence of the 3,4-dimethoxybenzyl group in similar compounds has been shown to increase the solubility and stability of the precursor .
Result of Action
The inhibition of tyrosinase by this compound could potentially lead to a decrease in melanin production . This could have implications in the treatment of hyperpigmentation disorders or in the development of skin-whitening products .
Action Environment
Environmental factors such as temperature and the presence of protons can influence the action of this compound. For instance, the 3,4-dimethoxybenzyl group, which increases the solubility and stability of similar compounds, becomes cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .
properties
IUPAC Name |
propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-4-10-25-17(21)6-5-9-20-18(22)16(27-19(20)26)12-13-7-8-14(23-2)15(11-13)24-3/h7-8,11-12H,4-6,9-10H2,1-3H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABJGUILWRWDGT-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
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